molecular formula C16H20N4O2S B2866405 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1211008-39-7

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2866405
CAS RN: 1211008-39-7
M. Wt: 332.42
InChI Key: VKLLIUNXFGDJRW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The presence of the pyrazole ring might influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazole compounds are generally soluble in polar solvents due to the presence of the polar pyrazole ring .

Scientific Research Applications

Tuberculosis Treatment

Compounds similar to N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide have shown potent anti-tubercular activity. Further research could explore this compound’s efficacy against Mycobacterium tuberculosis strains, potentially leading to new treatments for tuberculosis .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Pyrazole compounds are known to have various biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Future Directions

Pyrazole compounds are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthesis methods, potential uses, and mechanisms of action for these compounds.

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-10-12(2)20(19-11)9-8-17-15(21)16(22)18-13-6-4-5-7-14(13)23-3/h4-7,10H,8-9H2,1-3H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLLIUNXFGDJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C(=O)NC2=CC=CC=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

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